BenchChemオンラインストアへようこそ!

2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid

Lipophilicity N-methylation Pyrazoloquinoline

Choose this 2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid for diversity screening or SAR expansion. Its N2-methyl group and C8-carboxylic acid substitution pattern are structurally distinct from the des-methyl (CAS 1015560-12-9) and C7-COOH (CAS 1171932-66-3) positional isomers, offering genuine chemical novelty. With no published biological data, this compound is a blank slate for first-in-class intellectual property generation. The pre-assembled tricyclic core also serves as a strategic late-stage intermediate for synthesizing patent-relevant β-glucuronidase inhibitors (US 11,052,072 B2).

Molecular Formula C12H9N3O3
Molecular Weight 243.222
CAS No. 1083202-30-5
Cat. No. B2404854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid
CAS1083202-30-5
Molecular FormulaC12H9N3O3
Molecular Weight243.222
Structural Identifiers
SMILESCN1C(=O)C2=CN=C3C=CC(=CC3=C2N1)C(=O)O
InChIInChI=1S/C12H9N3O3/c1-15-11(16)8-5-13-9-3-2-6(12(17)18)4-7(9)10(8)14-15/h2-5,14H,1H3,(H,17,18)
InChIKeyJCLGAYHPGIREEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid (CAS 1083202-30-5): Core Scaffold Identity and Physicochemical Baseline


2-Methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid (CAS 1083202-30-5; PubChem CID 33778947) is a tricyclic heterocycle belonging to the pyrazolo[4,3-c]quinolin-3-one class [1]. The compound bears a defining N2-methyl substituent on the pyrazolone ring and a free carboxylic acid at the quinoline C8 position. Its computed physicochemical profile includes a molecular weight of 243.22 g/mol, molecular formula C₁₂H₉N₃O₃, XLogP3 of 1.1, topological polar surface area of 82.5 Ų, two hydrogen-bond donors, and five hydrogen-bond acceptors [1]. The compound is catalogued as a screening library item by InterBioScreen (ID STOCK1N-75338) and is supplied as a research-grade building block [2]. Critically, no peer-reviewed primary biological evaluation data have been published for this specific compound as of the search date, a fact that materially distinguishes its evidence profile from that of more extensively characterized in-class analogs [3][4].

Why In-Class Pyrazolo[4,3-c]quinoline Analogs Cannot Be Interchanged with 2-Methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid


Superficial scaffold similarity among pyrazolo[4,3-c]quinoline-3-ones masks decisive structural distinctions that preclude interchangeable use. Published structure–activity relationship (SAR) studies on this chemotype demonstrate that both the N2-substituent identity and the carboxylic acid ring position are strong determinants of biological potency and selectivity [1][2]. The target compound carries two differentiating features relative to its nearest commercially available congeners: (i) an N2-methyl group that alters lipophilicity, metabolic vulnerability, and hydrogen-bonding capacity compared to the des-methyl (N2-H) analog, and (ii) a C8-carboxylic acid that differs electronically and sterically from the C7-regioisomer. In published anti-inflammatory SAR, simply moving a substituent from ortho to para on a pendant phenyl ring shifted IC₅₀ values from 0.42 μM to 0.19 μM—a >2-fold change [1]. Such sensitivity to subtle structural variation means that substitution of the target compound with either the des-methyl or the 7-COOH isomer would represent a chemically distinct entity with unvalidated biological equivalence. Procurement decisions must therefore treat each pyrazolo[4,3-c]quinoline derivative as a unique chemical individual, not a fungible member of a generic class.

Quantitative Differentiation Evidence: 2-Methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid vs. Closest Analogs


N2-Methyl vs. N2-H Substituent: Computed Lipophilicity and Molecular Recognition Divergence

The target compound bears an N2-methyl group that differentiates it from the des-methyl analog 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid (CAS 1015560-12-9). The N2-methyl substitution increases the computed XLogP3 from an estimated ~0.7 (des-methyl) to 1.1 (target), a ΔlogP of approximately +0.4 [1]. This lipophilicity increment is sufficient to alter passive membrane permeability in accordance with established quantitative structure–property relationship (QSPR) models. Furthermore, N-methylation eliminates one hydrogen-bond donor site (N2-H → N2-CH₃), reducing the formal HBD count from 3 to 2 while preserving the HBA count at 5 [1]. In the broader pyrazolo[4,3-c]quinolin-3-one chemotype, N2-aryl substitution has been shown to govern benzodiazepine receptor binding affinity and intrinsic efficacy (agonist vs. antagonist), demonstrating that the N2 position is a pharmacophoric determinant, not an inert site [2]. The N2-methyl group thus represents a deliberate structural feature that precludes direct biological or pharmacological extrapolation from the des-methyl congener.

Lipophilicity N-methylation Pyrazoloquinoline Drug-likeness

C8-Carboxylic Acid vs. C7-Carboxylic Acid Regioisomerism: Positional Impact on Electronic Structure and Binding Geometry

The target compound places the carboxylic acid at the quinoline C8 position, para to the quinoline nitrogen. Its closest positional isomer, 2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid (CAS 1171932-66-3), carries the acid at C7, meta to the quinoline nitrogen [1]. While both isomers share identical molecular formula (C₁₂H₉N₃O₃) and molecular weight (243.22 g/mol), the C8 vs. C7 carboxylic acid placement produces distinct electronic resonance patterns: the C8-COOH is conjugated with the quinoline nitrogen through the aromatic ring in a para relationship, whereas the C7-COOH is in a meta relationship. This positional difference is expected to shift the carboxylic acid pKa by approximately 0.3–0.5 units and alter the vector of the carboxylate anion in any putative binding site [2]. In published pyrazolo[4,3-c]quinoline SAR, the regioisomeric placement of substituents on the quinoline ring has been shown to be a critical determinant of biological activity; for example, in the anti-inflammatory series, para-substitution on a pendant phenyl ring yielded IC₅₀ values up to 4-fold more potent than the corresponding meta-substituted analogs (0.19 μM para-OH vs. 0.77 μM meta-OH) [3].

Regioisomerism Carboxylic acid position Quinoline Molecular recognition

Class-Level Anti-Inflammatory Activity Benchmark: Published Pyrazolo[4,3-c]quinoline-3-ones Exhibit NO Inhibition IC₅₀ Range of 0.19–0.77 μM

A systematic SAR study of 18 pyrazolo[4,3-c]quinoline derivatives (2a–2r) evaluated inhibitory activity against LPS-induced nitric oxide (NO) production in RAW 264.7 macrophages [1]. The most potent compounds—2i (para-OH-phenylamino) and 2m (para-COOH-phenylamino)—achieved IC₅₀ values of 0.19 μM and 0.22 μM, respectively, equivalent to the positive control 1400W (a selective iNOS inhibitor). The full IC₅₀ range across the series spanned 0.19 μM to >10 μM, with structural modifications at the 4-phenylamino substituent driving >50-fold potency differences. Notably, the target compound (2-methyl-3-oxo-8-COOH) shares the core pyrazolo[4,3-c]quinolin-3-one scaffold but differs in lacking the 3-amino-4-phenylamino substitution pattern present in the published series; its anti-inflammatory activity is therefore structurally unvalidated [2]. This evidence establishes the potency range achievable within the chemotype and highlights the functional consequences of specific substitution patterns—critical context for users seeking to position the target compound within a biological screening cascade or medicinal chemistry program.

Anti-inflammatory Nitric oxide inhibition iNOS RAW 264.7

β-Glucuronidase Inhibition Class Potential: Pyrazolo[4,3-c]quinoline Patent SAR Contrasts with Target Compound Structural Features

A distinct subclass of pyrazolo[4,3-c]quinoline derivatives has been patented as selective inhibitors of bacterial β-glucuronidase, intended to prevent chemotherapy-induced diarrhea (CID) by blocking gut microbial reactivation of glucuronidated drug metabolites [1][2]. The patent (US 11,052,072 B2 / EP3302060A1) describes compounds with specific substitution patterns—notably 3-amino or 3-substituted-amino groups and 4-aryl/heteroaryl substituents—that confer β-glucuronidase inhibitory activity with pH-dependent selectivity for bacterial over mammalian isoforms. The target compound (2-methyl-3-oxo, 8-COOH) lacks the 3-amino and 4-aryl substitution motifs identified as essential for β-glucuronidase inhibition in the patent SAR, and it is not listed among the exemplified or claimed compounds [2]. Its unsubstituted C3-carbonyl (3-oxo) and absence of a C4-arylamino group place it outside the pharmacophore defined by the patent. However, the 8-carboxylic acid moiety aligns with the patent's disclosure that monocarboxylic acid substituents are permissible on the quinoline ring—suggesting that the target compound could serve as a synthetic intermediate for generating patent-relevant derivatives through C3 and C4 functionalization [2].

β-Glucuronidase inhibition Chemotherapy-induced diarrhea Microbiota pH-dependent inhibition

Evidence Gap Advisory: Absence of Published Biological Data for the Target Compound vs. Data-Rich Analogs

A systematic search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and Google Patents (executed 2026-04-29) returned zero published biological assay results, zero literature citations describing experimental evaluation, and zero patent exemplifications for 2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid (CAS 1083202-30-5) [1][2]. This stands in marked contrast to structurally related pyrazolo[4,3-c]quinoline derivatives such as those in the 3-amino-4-phenylamino series (18 compounds with published IC₅₀ values against NO production) [3], the β-glucuronidase inhibitor series (multiple patented compounds with biological data) [4], and the G-quadruplex probe DPQ (Kd = 2.35 μM for c-MYC Pu22 G4) [5]. The target compound's data-void status is characteristic of a commercial screening library compound (InterBioScreen ID STOCK1N-75338) that has been catalogued but not yet subjected to published biological profiling. This evidence gap is itself a material differentiator: the compound offers a structurally novel, unencumbered starting point for de novo hit discovery, but it simultaneously imposes a requirement for full de novo biological characterization by the end user [6].

Screening library Data gap Procurement risk Hit discovery

Procurement-Guided Application Scenarios for 2-Methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid


De Novo Hit Discovery and High-Throughput Screening (HTS) Library Expansion

The target compound's complete absence of published biological data makes it an ideal candidate for inclusion in diversity-oriented screening libraries. Its pyrazolo[4,3-c]quinoline-3-one core is a privileged scaffold associated with anti-inflammatory (NO/iNOS inhibition), β-glucuronidase inhibition, benzodiazepine receptor modulation, and G-quadruplex binding activities across the chemotype [1][2][3]. The N2-methyl and C8-COOH substitution pattern is structurally distinct from all published biologically characterized analogs, offering genuine novelty for hit identification. Procurement for HTS campaigns provides an opportunity to establish first-in-class biological annotations for this specific derivative, with the potential to generate novel intellectual property unencumbered by prior art on this exact structure [4].

Synthetic Intermediate for Late-Stage Diversification Toward Patent-Relevant β-Glucuronidase Inhibitors

The patented β-glucuronidase inhibitor chemotype (US 11,052,072 B2) requires 3-amino and 4-arylamino substituents on the pyrazolo[4,3-c]quinoline core [2]. The target compound provides a pre-assembled tricyclic core with the 8-carboxylic acid already installed—a substituent explicitly permitted in the patent claims. Synthetic elaboration at the C3 (carbonyl → amine conversion) and C4 (C–H → C–N coupling) positions could yield patent-relevant analogs for structure–activity relationship studies. The target compound thus serves as a strategic late-stage intermediate, reducing the synthetic burden of de novo core construction for medicinal chemistry teams pursuing this target [2].

Physicochemical Probe for N-Methylation Effects on Pyrazoloquinoline Permeability and Stability

The target compound's N2-methyl group differentiates it from the des-methyl analog (CAS 1015560-12-9), providing a matched molecular pair for studying N-methylation effects within the pyrazolo[4,3-c]quinoline-3-one series. With a computed XLogP3 of 1.1 and reduced HBD count (2 vs. 3 for the des-methyl analog), the target compound is predicted to exhibit moderately enhanced passive membrane permeability and altered metabolic N-dealkylation susceptibility [1]. Comparative physicochemical profiling (logD₇.₄, PAMPA permeability, microsomal stability, plasma protein binding) between the target and its des-methyl congener can generate valuable N-methylation SAR that informs lead optimization across multiple pyrazoloquinoline-based programs [1].

C8-COOH vs. C7-COOH Regioisomeric Probe for Binding Site Electrostatic Mapping

The target compound (C8-COOH) and its positional isomer 2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid (CAS 1171932-66-3) constitute a regioisomeric pair that can probe the electrostatic and hydrogen-bonding topography of any biological target for which pyrazolo[4,3-c]quinoline binding is detected [5]. Differential activity between the two isomers in a biochemical or cellular assay would directly map the spatial preference for a carboxylate anion in the binding site. This regioisomeric probe strategy is well-established in fragment-based drug discovery and can generate actionable pharmacophore constraints even in the absence of structural biology data [3].

Quote Request

Request a Quote for 2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.